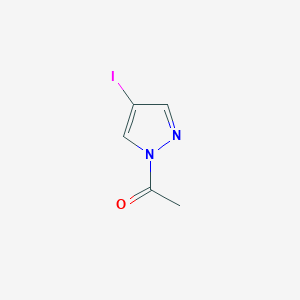

1-acetyl-4-iodo-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-iodopyrazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2O/c1-4(9)8-3-5(6)2-7-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBDZJOQOOMNRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572049 | |

| Record name | 1-(4-Iodo-1H-pyrazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98027-52-2 | |

| Record name | 1-(4-Iodo-1H-pyrazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-acetyl-4-iodo-1H-pyrazole from 4-iodopyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-acetyl-4-iodo-1H-pyrazole from 4-iodopyrazole. This guide provides a comprehensive overview of a standard laboratory procedure for the N-acetylation of 4-iodopyrazole, complete with a detailed experimental protocol, and quantitative data presented for easy comparison. The logical workflow of the synthesis is also visualized.

Introduction

This compound is a valuable building block in synthetic organic chemistry and medicinal chemistry. The presence of the acetyl group at the N1 position of the pyrazole ring and an iodine atom at the C4 position offers two distinct points for further chemical modification. The acetyl group can act as a protecting group or influence the electronic properties of the pyrazole ring. The iodo-substituent provides a versatile handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of a wide range of functional groups. This dual functionality makes this compound a key intermediate in the synthesis of complex heterocyclic compounds with potential biological activities.

Reaction Scheme

The synthesis of this compound from 4-iodopyrazole is a direct N-acetylation reaction. This is typically achieved by treating 4-iodopyrazole with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base or a catalyst.

General Reaction Scheme for the N-acetylation of 4-iodopyrazole.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 4-iodopyrazole using acetic anhydride.

Materials:

-

4-iodopyrazole

-

Acetic anhydride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel or syringe

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column and accessories

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-iodopyrazole (1.0 eq) in a suitable anhydrous aprotic solvent such as dichloromethane or pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Acetylating Agent: To the cooled and stirring solution, add acetic anhydride (1.1-1.5 eq) dropwise. If not using pyridine as the solvent, add a suitable base like triethylamine (1.1-1.5 eq) to the reaction mixture prior to the addition of acetic anhydride.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Yields are representative and can vary based on reaction scale and optimization.

| Parameter | Value |

| Reactant | 4-iodopyrazole |

| Reagent | Acetic Anhydride |

| Base | Pyridine / Triethylamine |

| Solvent | Dichloromethane / Pyridine |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 12 hours |

| Typical Yield | 75 - 90% |

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the synthesis process.

Caption: Workflow for the synthesis of this compound.

This guide provides a foundational understanding for the synthesis of this compound. Researchers should adapt and optimize the described protocol based on their specific laboratory conditions and available resources. Standard laboratory safety precautions should be followed at all times.

Spectroscopic and Synthetic Profile of 1-acetyl-4-iodo-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the heterocyclic compound 1-acetyl-4-iodo-1H-pyrazole. This molecule is a valuable building block in medicinal chemistry and drug discovery, and a thorough understanding of its characterization is essential for its application in the synthesis of novel pharmaceutical agents. This document presents a compilation of known and predicted spectroscopic data, detailed experimental protocols for its synthesis and analysis, and a visual representation of the analytical workflow.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. While experimental spectra for this specific compound are not widely published, the data presented here is a combination of available information and predictions based on the analysis of its constituent parts: the 4-iodo-1H-pyrazole core and the N-acetyl group, as well as data from closely related analogs.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~ 8.1 - 8.3 | Singlet | 1H | H-5 | The acetyl group at N-1 will deshield the adjacent H-5 proton. |

| ~ 7.7 - 7.9 | Singlet | 1H | H-3 | The iodine at C-4 will influence the chemical shift of the adjacent H-3 proton. |

| ~ 2.6 - 2.8 | Singlet | 3H | -COCH₃ | Typical range for an N-acetyl methyl group. |

A ¹H NMR spectrum for this compound is available, which supports the presence of protons in the aromatic and aliphatic regions.[1]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~ 168 - 172 | C=O (acetyl) | Expected range for an amide carbonyl carbon. |

| ~ 140 - 145 | C-5 | Deshielded due to the adjacent N-acetyl group. |

| ~ 130 - 135 | C-3 | Influenced by the adjacent iodine atom. |

| ~ 65 - 75 | C-4 | The carbon bearing the iodine atom is expected to be significantly shielded. |

| ~ 22 - 25 | -COCH₃ | Typical range for an acetyl methyl carbon. |

Table 3: Infrared (IR) Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3200 | Medium | C-H stretching (pyrazole ring) |

| ~ 1700 - 1730 | Strong | C=O stretching (amide I band) |

| ~ 1500 - 1600 | Medium | C=C and C=N stretching (pyrazole ring) |

| ~ 1250 - 1350 | Strong | C-N stretching |

| ~ 500 - 600 | Medium | C-I stretching |

Table 4: Mass Spectrometry (MS) Data (Predicted)

| m/z | Interpretation |

| 250 | [M]⁺ (Molecular ion) |

| 208 | [M - CH₂=C=O]⁺ (Loss of ketene) |

| 127 | [I]⁺ |

| 43 | [CH₃CO]⁺ (Acetyl cation) |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent spectroscopic analysis.

Synthesis of this compound

This procedure is adapted from general methods for the N-acetylation of pyrazoles and other nitrogen-containing heterocycles.

Materials:

-

4-iodo-1H-pyrazole

-

Acetic anhydride

-

Pyridine (or other suitable base)

-

Dichloromethane (or other suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 4-iodo-1H-pyrazole (1.0 eq) in dichloromethane, add pyridine (1.2 eq) at 0 °C under a nitrogen atmosphere.

-

Slowly add acetic anhydride (1.1 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence should be used. Typical parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 or more).

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-acetyl-4-iodo-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Predicted NMR Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. In 1-acetyl-4-iodo-1H-pyrazole, the electron-withdrawing effects of the acetyl group at the N1 position and the iodine atom at the C4 position, combined with the inherent aromaticity of the pyrazole ring, dictate the expected chemical shifts.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show three distinct signals: two singlets for the pyrazole ring protons and one singlet for the methyl protons of the acetyl group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.8 - 8.2 | Singlet |

| H-5 | 8.0 - 8.4 | Singlet |

| -COCH₃ | 2.6 - 2.8 | Singlet |

The downfield chemical shifts of the H-3 and H-5 protons are attributed to the deshielding effect of the aromatic pyrazole ring and the electron-withdrawing acetyl group. The iodine at the C4 position will also influence the electronic environment and contribute to the specific chemical shifts.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Five distinct signals are expected for the five carbon atoms in this compound.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | 140 - 145 |

| C-4 | 60 - 65 |

| C-5 | 130 - 135 |

| -C=O | 168 - 172 |

| -CH₃ | 21 - 24 |

The C-4 carbon is expected to be significantly shielded due to the "heavy atom effect" of the directly attached iodine. The carbonyl carbon of the acetyl group will appear at a characteristic downfield chemical shift.

Experimental Protocols

A standardized protocol is crucial for acquiring high-quality and reproducible NMR data.

Sample Preparation:

-

Weigh approximately 5-15 mg of the solid this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used if necessary.

-

For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field, which is critical for obtaining sharp signals.

-

Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments, including spectral width, acquisition time, and the number of scans. For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with atom numbering corresponding to the NMR data tables.

Physical and chemical properties of 1-acetyl-4-iodo-1H-pyrazole

An In-depth Technical Guide to 1-acetyl-4-iodo-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of this compound. It is intended to be a valuable resource for researchers and professionals involved in synthetic chemistry and drug discovery, highlighting the compound's role as a versatile intermediate.

Core Physical and Chemical Properties

This compound is a halogenated heterocyclic compound. The presence of the iodo group at the 4-position makes it a key building block for introducing the pyrazole scaffold into more complex molecules via cross-coupling reactions.[1]

| Property | Value |

| CAS Number | 98027-52-2 |

| Molecular Formula | C5H5IN2O |

| Molecular Weight | 236.01 g/mol |

| Exact Mass | 235.94466 u |

| Boiling Point | 293.594 °C at 760 mmHg |

| Density | 2.074 g/cm³ |

| Refractive Index | 1.687 |

| XLogP3 | 1.1 |

| InChI | InChI=1S/C5H5IN2O/c1-4(9)8-3-5(6)2-7-8/h2-3H,1H3 |

| SMILES | CC(=O)N1C=C(I)C=N1 |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While comprehensive spectral data is available from various suppliers, a summary of expected characteristics is provided below.[2]

| Spectroscopy | Description |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the acetyl protons (a singlet around 2.7 ppm) and the two protons on the pyrazole ring. The protons at the C3 and C5 positions will appear as singlets in the aromatic region, with their chemical shifts influenced by the acetyl and iodo substituents.[2] |

| ¹³C NMR | The carbon NMR spectrum will display signals for the acetyl methyl and carbonyl carbons, as well as three distinct signals for the pyrazole ring carbons. The carbon atom bonded to the iodine (C4) will show a characteristic downfield shift. |

| Mass Spec. | The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the pyrazole ring.[3][4] |

| IR | The infrared spectrum will feature a prominent absorption band for the carbonyl (C=O) stretching of the acetyl group, typically in the range of 1700-1750 cm⁻¹. Other bands will correspond to C-H, C-N, and C=C stretching and bending vibrations of the pyrazole ring. |

Synthesis and Experimental Protocols

A selective and efficient method for the synthesis of 1-acyl-4-iodo-1H-pyrazoles has been developed, which involves the dehydration and iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles.[1]

Experimental Protocol: Synthesis of 1-acyl-4-iodo-1H-pyrazoles[1]

This protocol is based on the method described by Waldo, Mehta, and Larock.[1]

Step 1: Synthesis of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles

-

A mixture of the corresponding 2-alkyn-1-one (1 equivalent) and acetylhydrazine (1.1 equivalents) is heated in toluene at 80 °C.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole, which can be used in the next step without further purification.

Step 2: Dehydration and Iodination

-

The crude 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole (1 equivalent) is dissolved in dichloromethane.

-

Lithium carbonate (Li₂CO₃, 2 equivalents) is added to the solution.

-

Iodine monochloride (ICl, 3 equivalents) is added, and the mixture is stirred at room temperature. Li₂CO₃ is crucial for neutralizing the HCl formed during the reaction.[1]

-

The reaction is monitored by TLC until the starting material is consumed.

-

The reaction mixture is then quenched with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and extracted with dichloromethane.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the pure 1-acyl-4-iodo-1H-pyrazole.

References

- 1. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]

- 2. This compound(98027-52-2) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Acetyl-4-iodo-1H-pyrazole (CAS 98027-52-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization, synthesis, and potential biological significance of 1-Acetyl-4-iodo-1H-pyrazole (CAS Number: 98027-52-2). While specific biological activity data for this compound is not extensively available in public literature, this guide extrapolates potential applications based on the well-documented activities of the pyrazole scaffold and its derivatives.

Compound Characterization

This compound is a substituted pyrazole, a class of five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The presence of an acetyl group at the 1-position and an iodine atom at the 4-position imparts specific chemical properties that make it a valuable intermediate in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 98027-52-2 | [1][2][3] |

| Molecular Formula | C₅H₅IN₂O | [3] |

| Molecular Weight | 236.01 g/mol | [3] |

| Appearance | Solid | N/A |

| Synonyms | 1-(4-Iodo-1H-pyrazol-1-yl)ethanone, 1-(4-Iod-1H-pyrazol-1-yl)ethanon | N/A |

Spectral Data

The structural confirmation of this compound is primarily achieved through nuclear magnetic resonance (NMR) spectroscopy. The ¹H NMR spectrum provides characteristic signals for the protons in the molecule.

¹H NMR Spectrum: A publicly available ¹H NMR spectrum for this compound confirms its structure. The expected signals would correspond to the acetyl methyl protons and the two protons on the pyrazole ring.

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through various methods established for the synthesis of substituted pyrazoles. A general and efficient method involves the iodination of an acetylated pyrazole precursor.

General Synthesis Workflow

The synthesis of this compound can be conceptualized as a two-step process, starting from a suitable precursor. This workflow is illustrated in the diagram below.

Caption: General synthesis workflow for this compound.

Detailed Experimental Protocol for the Synthesis of 4-Iodopyrazoles

The following protocol is adapted from established methods for the synthesis of 4-iodopyrazoles and can be applied for the synthesis of the target compound.

Materials:

-

1-Acetyl-1H-pyrazole

-

Iodine (I₂)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Argon or Nitrogen gas

-

Standard laboratory glassware

-

Stirring apparatus

Procedure:

-

Reaction Setup: To a stirred solution of iodine (0.75 mmol) and sodium bicarbonate (0.75 mmol) in 5 mL of dichloromethane, add a solution of the appropriate α,β-alkynic hydrazone (a precursor to the pyrazole, 0.25 mmol) in 2 mL of dichloromethane.

-

Inert Atmosphere: The reaction should be carried out under an inert atmosphere of Argon.

-

Reaction Time: Allow the solution to stir at room temperature for 2 hours.

-

Work-up: After the reaction is complete, the mixture is typically washed with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Note: This is a general procedure and may require optimization for the specific synthesis of this compound.

Biological Activity and Potential Applications in Drug Development

While no direct biological activity has been reported for this compound, the pyrazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. The presence of the acetyl and iodo substituents can modulate the biological activity.

Known Biological Activities of Pyrazole Derivatives

Pyrazole derivatives have demonstrated a wide range of pharmacological activities, including:

-

Anti-inflammatory: Many pyrazole-containing compounds are known to exhibit anti-inflammatory properties.[4][5]

-

Anticancer: Several pyrazole derivatives have been investigated as potential anticancer agents, with some showing activity against various cancer cell lines.[5][6]

-

Antimicrobial and Antifungal: The pyrazole nucleus is a common feature in compounds with antimicrobial and antifungal properties.[4][7]

-

Enzyme Inhibition: Pyrazoles are known to inhibit various enzymes, including kinases, which are important targets in drug discovery.[8][9]

The 4-iodo substitution, in particular, can enhance the biological activity of pyrazoles and provides a handle for further chemical modifications through cross-coupling reactions.[10]

Potential Signaling Pathway Involvement

Given the prevalence of pyrazole-based compounds as kinase inhibitors, it is plausible that this compound could interact with kinase signaling pathways. The general mechanism of action for many pyrazole-based kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby inhibiting its activity and downstream signaling.

Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrazole derivative.

Conclusion

This compound is a readily synthesizable compound with potential as a versatile building block in medicinal chemistry. While its specific biological activity remains to be elucidated, the extensive pharmacology of the pyrazole class of compounds suggests that it could be a valuable starting point for the development of novel therapeutic agents, particularly in the areas of inflammation, cancer, and infectious diseases. Further screening and biological evaluation of this compound are warranted to explore its full potential in drug discovery and development.

References

- 1. This compound | 98027-52-2 [chemicalbook.com]

- 2. acelybio.com [acelybio.com]

- 3. echemi.com [echemi.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-Acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles: exhibiting anticancer activity through intracellular ROS scavenging and the mitochondria-dependent death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-acetyl-4-iodo-1H-pyrazole: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-acetyl-4-iodo-1H-pyrazole is a key heterocyclic compound that serves as a versatile building block in organic synthesis and drug discovery. Its unique molecular architecture, featuring a pyrazole core functionalized with an acetyl group and an iodine atom, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its structure, synthesis, and potential applications, with a focus on detailed experimental protocols and data presentation for the scientific community.

Molecular Structure and IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . The molecular formula is C₅H₅IN₂O.[1] The structure consists of a five-membered pyrazole ring, which is a di-unsaturated ring containing two adjacent nitrogen atoms. An acetyl group (CH₃CO) is attached to one of the nitrogen atoms (N1), and an iodine atom is substituted at the C4 position of the pyrazole ring.

The molecular structure can be represented by the SMILES string C(=O)(N1C=C(I)C=N1)C.[2]

Physicochemical and Spectroscopic Data

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 236.01 g/mol | [1] |

| Exact Mass | 235.94466 u | [1] |

| Boiling Point (predicted) | 293.594 °C at 760 mmHg | [1] |

| Refractive Index (predicted) | 1.687 | [1] |

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are influenced by the electronic effects of the acetyl and iodo substituents on the pyrazole ring.

¹H NMR: The spectrum is expected to show two signals for the pyrazole ring protons and a singlet for the methyl protons of the acetyl group. The protons at the C3 and C5 positions of the pyrazole ring will appear as singlets, with their chemical shifts influenced by the adjacent iodine and acetyl groups.

¹³C NMR: The iodine atom at the C4 position is expected to cause a significant downfield shift for the C4 carbon in the ¹³C NMR spectrum.[3]

Synthesis of this compound

A selective and efficient method for the synthesis of 1-acyl-4-iodo-1H-pyrazoles involves the room temperature iodine monochloride (ICl)-induced dehydration and iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles.[4][5] This method offers a direct route to the desired product under mild conditions.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure described by Waldo, Mehta, and Larock (2008).[4][5]

Step 1: Synthesis of 1-acetyl-5-hydroxy-4,5-dihydro-1H-pyrazole

-

To a solution of the appropriate 2-alkyn-1-one (1.0 mmol) in toluene (5 mL), add acetylhydrazine (2.0 mmol).

-

Heat the reaction mixture at 80 °C for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 1-acetyl-5-hydroxy-4,5-dihydro-1H-pyrazole.

Step 2: ICl-Induced Dehydration and Iodination

-

In a round-bottom flask, dissolve the 1-acetyl-5-hydroxy-4,5-dihydro-1H-pyrazole (0.25 mmol) in dichloromethane (2.5 mL).

-

Add lithium carbonate (Li₂CO₃, 2.0 equiv) to the solution.

-

Add iodine monochloride (ICl, 3.0 equiv) to the stirred mixture at room temperature.

-

Continue stirring at room temperature and monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography if necessary.

Synthetic Utility and Applications

1-acyl-4-iodo-1H-pyrazoles are valuable intermediates in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions.[4] The carbon-iodine bond at the C4 position provides a reactive handle for the introduction of various functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the iodine atom allows for facile participation in reactions such as the Sonogashira and Heck couplings. These reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular scaffolds from the this compound core. This synthetic versatility makes it an attractive starting material for the development of novel pharmaceuticals and agrochemicals.[4]

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthetic route to this compound.

Utility in Cross-Coupling Reactions

This diagram depicts the general application of this compound in palladium-catalyzed cross-coupling reactions.

Caption: Cross-coupling reactions of this compound.

References

- 1. echemi.com [echemi.com]

- 2. This compound(98027-52-2) 1H NMR spectrum [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]

- 5. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of 1-Acetyl-4-iodo-1H-pyrazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-acetyl-4-iodo-1H-pyrazole. Due to the limited availability of direct stability data for this specific compound, this guide leverages information from structurally related iodinated pyrazoles and established principles of drug stability and forced degradation studies. The information presented herein is intended to guide researchers in handling and storing this compound to ensure its integrity for research and development purposes.

Recommended Storage Conditions

To maintain the long-term purity and stability of solid this compound, the following storage conditions are recommended based on safety data sheets for analogous compounds.[1]

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential thermal degradation. |

| Light | Protect from light (e.g., store in an amber vial or a light-blocking container) | Aryl iodides can be light-sensitive, and exposure to light may induce de-iodination.[1] |

| Atmosphere | Store in a tightly sealed container in a dry environment. For long-term storage, consider an inert atmosphere (e.g., nitrogen or argon). | To prevent moisture uptake, which could lead to hydrolysis of the acetyl group, and to minimize oxidation.[1] |

| Container | Use a well-sealed, non-reactive container (e.g., glass). | To prevent contamination and degradation from reactive container materials. |

Predicted Stability and Potential Degradation Pathways

The chemical structure of this compound, featuring both an acetyl group and an iodine atom on a pyrazole ring, suggests two primary pathways for degradation: hydrolysis of the acetyl group and de-iodination. Discoloration, such as turning yellow or brown, can be an indicator of degradation, potentially due to the formation of elemental iodine.[1]

De-iodination

The carbon-iodine bond in aryl iodides can be susceptible to cleavage, leading to the formation of 1-acetyl-1H-pyrazole and elemental iodine.[1] This process can be accelerated by:

-

Light Exposure: UV and ambient light can provide the energy needed to break the C-I bond.[1]

-

Thermal Stress: Elevated temperatures can increase the rate of de-iodination.[1]

-

Presence of Radicals: Radical initiators can promote the cleavage of the C-I bond.[1]

Hydrolysis

The acetyl group attached to the pyrazole nitrogen is an amide-like functionality and can undergo hydrolysis, particularly in the presence of acid or base, to yield 4-iodo-1H-pyrazole and acetic acid.

Predicted degradation pathways for this compound.

Solvent Stability

While specific experimental data for this compound is not available, the stability in various solvents can be predicted based on the behavior of similar compounds.[1]

| Solvent Type | Predicted Stability | Rationale |

| Aprotic, Non-polar (e.g., Hexane, Toluene) | High | Less likely to participate in degradation reactions. |

| Aprotic, Polar (e.g., Acetonitrile, Dichloromethane) | Moderate to High | Generally good for short-term storage and experiments, assuming high purity. |

| Protic (e.g., Methanol, Ethanol, Water) | Lower | Potential for solvolysis (hydrolysis or alcoholysis) of the acetyl group and may facilitate de-iodination.[1] |

Experimental Protocols for Stability Assessment

To obtain definitive stability data for this compound, a forced degradation study is recommended. Such studies are crucial for understanding the intrinsic stability of a molecule.

General Protocol for a Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study. The specific concentrations and durations may need to be optimized.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Hydrogen peroxide (3%)

-

High-purity solvents (e.g., acetonitrile, methanol, water)

-

Analytical instrumentation (e.g., HPLC-UV/MS, UPLC-MS/MS, ¹H NMR)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Store the solid compound and a solution at an elevated temperature (e.g., 60°C).

-

Photolytic Degradation: Expose the solid compound and a solution to a light source (e.g., UV lamp or a photostability chamber).

-

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the samples using a stability-indicating analytical method (e.g., UPLC-MS/MS or HPLC-UV/MS) to quantify the remaining parent compound and detect any degradation products. Structural elucidation of major degradants can be performed using techniques like high-resolution mass spectrometry and NMR.

Workflow for a forced degradation study of this compound.

Analytical Methods for Purity and Stability Monitoring

A combination of chromatographic and spectroscopic techniques is recommended for assessing the purity and monitoring the stability of this compound.

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV and Mass Spectrometric (MS) Detection: This is the preferred method for separating and quantifying the parent compound and its degradation products. A reversed-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a good starting point for method development.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the disappearance of signals corresponding to the parent compound and the appearance of new signals from degradation products, providing structural information about the degradants.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities or degradation products.

-

Differential Scanning Calorimetry (DSC): Can be employed to determine the purity of the solid material based on its melting point depression.

Summary of Quantitative Data

As specific quantitative stability data for this compound is not publicly available, the following table provides a framework for the types of data that should be generated through experimental studies.

| Stability Parameter | Condition | Expected Outcome/Data to be Generated |

| Shelf Life (Solid) | 2-8°C, protected from light and moisture | Purity (%) vs. time (months/years) |

| Solution Stability | Various solvents (e.g., Acetonitrile, Methanol) at specified temperatures | % Degradation vs. time (hours/days), Half-life (t₁/₂) |

| Forced Degradation | Acidic, Basic, Oxidative, Thermal, Photolytic | % Degradation, Number and identity of major degradation products |

Disclaimer: The information provided in this guide is based on the chemical properties of analogous compounds and general principles of chemical stability. It is essential for researchers to perform their own stability studies to determine the specific stability profile of this compound for their intended applications.

References

An In-depth Technical Guide to the Electrophilic Iodination of N-Acetylpyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the electrophilic iodination of N-acetylpyrazole, a critical transformation for synthesizing valuable intermediates in pharmaceutical and agrochemical research. Iodinated pyrazoles are versatile building blocks, particularly in cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This document details various experimental protocols, presents comparative data, and illustrates key reaction pathways to assist researchers in selecting and implementing the most suitable iodination strategy.

Introduction to Electrophilic Iodination of Pyrazoles

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C4 position is generally the most electron-rich and sterically accessible, thus favoring electrophilic attack at this site.[2] The introduction of an N-acetyl group can influence the reactivity of the pyrazole ring. While the acetyl group is generally considered electron-withdrawing, its impact on the electrophilic substitution of the pyrazole ring is a key consideration for optimizing reaction conditions.

The general mechanism for the electrophilic iodination of pyrazoles involves the generation of an electrophilic iodine species, which is then attacked by the electron-rich pyrazole ring to form a sigma complex. Subsequent deprotonation restores the aromaticity of the ring, yielding the iodinated pyrazole.

Comparative Analysis of Iodination Methods

A variety of reagents and conditions have been developed for the iodination of pyrazoles. The choice of method depends on factors such as the desired regioselectivity, the electronic nature of the substituents on the pyrazole ring, and green chemistry considerations.[1] The following table summarizes the performance of several common iodination methods applicable to N-acetylpyrazole, based on reported data for analogous N-acyl and N-aryl pyrazoles.

| Method | Reagents | Solvent(s) | Temperature | Reaction Time | Typical Yield (%) | Regioselectivity | Notes |

| Iodine Monochloride (ICl) | ICl, Li₂CO₃ | Dichloromethane | Room Temp. | 1 - 24 h | Up to 95% | C4 | Effective for 1-acyl-4-iodo-3,5-disubstituted pyrazoles. The base is crucial to neutralize HCl formed during the reaction.[1][3] |

| Molecular Iodine/Hydrogen Peroxide | I₂, H₂O₂ | Water | Room Temp. | < 1 - 72 h | 63 - 100% | C4 | A green and practical method that uses water as the solvent and generates water as the primary byproduct.[1] |

| Iodine/Ceric Ammonium Nitrate (CAN) | I₂, CAN | Acetonitrile | Reflux | Overnight | 79 - 98% | C4 | Highly effective for a range of substituted pyrazoles, including those with electron-withdrawing groups.[4][5][6] |

| N-Iodosuccinimide (NIS)/Acid | NIS, H₂SO₄ | Acetic Acid | Not specified | Not specified | - | C4 | Suitable for pyrazoles with functional groups sensitive to oxidative conditions.[2][7] |

| Iodine/Iodic Acid | I₂, HIO₃ | Acetic Acid/CCl₄ | Room Temp. | Not specified | - | C4 | An efficient method that proceeds without toxic waste.[7][8] |

Experimental Protocols

Detailed methodologies for key iodination experiments are provided below. These protocols are adapted from procedures reported for structurally similar pyrazoles and are expected to be effective for N-acetylpyrazole.

Method 1: Iodination using Iodine Monochloride (ICl)

This protocol is adapted from the procedure for the synthesis of 1-acyl-4-iodo-1H-pyrazoles.[1][3]

Materials:

-

N-acetylpyrazole

-

Iodine monochloride (ICl)

-

Lithium carbonate (Li₂CO₃)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of N-acetylpyrazole (1.0 equivalent) in dichloromethane, add lithium carbonate (2.0 equivalents).

-

To this stirred suspension, add iodine monochloride (3.0 equivalents).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Method 2: Iodination using Molecular Iodine and Hydrogen Peroxide

This environmentally friendly protocol utilizes water as the solvent.[1][9]

Materials:

-

N-acetylpyrazole

-

Iodine (I₂)

-

Hydrogen peroxide (30% aqueous solution)

-

Water

-

Sodium bisulfite (NaHSO₃)

Procedure:

-

Suspend N-acetylpyrazole (1.0 equivalent) in water.

-

Add iodine (0.5 equivalents) to the suspension.

-

Add hydrogen peroxide (0.6 equivalents) dropwise to the stirred mixture.

-

Continue stirring at room temperature until the reaction is complete (monitor by TLC).

-

Upon completion, treat the suspension with a 5% aqueous solution of sodium bisulfite to quench excess iodine.

-

The product can often be isolated by direct filtration and washing with water. If the product is soluble, extract with an appropriate organic solvent.

Method 3: Iodination using Iodine and Ceric Ammonium Nitrate (CAN)

This method is highly effective for a range of substituted pyrazoles.[2]

Materials:

-

N-acetylpyrazole

-

Elemental iodine (I₂)

-

Ceric ammonium nitrate (CAN)

-

Acetonitrile

-

Dichloromethane

-

Saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of N-acetylpyrazole (1.0 mmol) in acetonitrile (6 mL), add elemental iodine (330 mg, 1.3 mmol) and ceric ammonium nitrate (603 mg, 1.1 mmol).[2]

-

Reflux the reaction mixture overnight.[2]

-

After cooling to room temperature, remove the solvent in vacuo.[2]

-

Dissolve the residue in dichloromethane (15 mL).[2]

-

Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (5 mL) to quench excess iodine, followed by water (10 mL).[2]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by flash column chromatography on silica gel.[2]

Reaction Mechanisms and Workflows

The electrophilic iodination of N-acetylpyrazole follows a classical electrophilic aromatic substitution pathway. The general workflow for these syntheses involves reaction setup, monitoring, workup, and purification.

Caption: Generalized mechanism of electrophilic iodination of N-acetylpyrazole.

Caption: A typical experimental workflow for the synthesis of 4-iodo-N-acetylpyrazole.

Potential Side Reactions and Troubleshooting

During the iodination of N-acetylpyrazole, several side reactions can occur, leading to lower yields or impure products.

-

Over-iodination: The pyrazole ring, if sufficiently activated, can undergo further iodination to yield di- or tri-iodinated products. This can be mitigated by careful control of the stoichiometry of the iodinating agent and reaction conditions.[4]

-

Deacylation: Under certain conditions, particularly with strong acids or bases, the N-acetyl group may be cleaved. The use of a non-nucleophilic base like lithium carbonate can help prevent this when acidic byproducts are formed.[4]

-

Reaction with other functional groups: If the N-acetylpyrazole substrate contains other susceptible functional groups, these may react with the iodinating agent.[4] It is important to choose a method with appropriate chemoselectivity.

Troubleshooting Guide:

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low yield | Incomplete reaction; Decomposition of starting material or product; Deacylation. | Increase reaction time or temperature; Use a milder iodination method; Add a non-nucleophilic base if acidic byproducts are formed.[4] |

| Formation of multiple products | Over-iodination; Reaction at other positions; Presence of impurities in starting material. | Use stoichiometric amounts of the iodinating agent; Employ a more regioselective method; Purify the starting material. |

| Difficult purification | Similar polarity of product and byproducts. | Optimize the mobile phase for column chromatography; Consider derivatization to alter polarity for easier separation. |

Conclusion

The electrophilic iodination of N-acetylpyrazole is a key transformation for accessing valuable synthetic intermediates. This guide has provided a detailed overview of several effective methods, including the use of iodine monochloride, iodine/hydrogen peroxide, and iodine/CAN. By understanding the underlying mechanisms, experimental protocols, and potential challenges, researchers can select and optimize the most appropriate method for their specific synthetic goals. The provided data and workflows serve as a valuable resource for scientists and professionals in the field of drug development and chemical research.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of Substituted 1-Acyl-4-iodo-1H-pyrazoles

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a key synthetic methodology for preparing substituted 1-acyl-4-iodo-1H-pyrazoles. These compounds are valuable intermediates in medicinal chemistry and materials science, primarily due to the pyrazole core's broad biological activity and the iodine atom's utility as a versatile handle for further functionalization, particularly in palladium-catalyzed cross-coupling reactions like Sonogashira and Heck couplings.[1][2]

Introduction

The pyrazole scaffold is a privileged structural motif found in numerous pharmaceutical and agrochemical agents.[2] The introduction of an iodine atom at the C-4 position of the pyrazole ring significantly enhances the synthetic utility of these heterocycles. The carbon-iodine bond is particularly reactive towards oxidative addition with palladium catalysts, making these molecules ideal substrates for building molecular complexity.[2] This guide focuses on a robust and selective two-step method for synthesizing 1-acyl-4-iodo-1H-pyrazoles from readily available 2-alkyn-1-ones.[1][2]

Primary Synthetic Pathway

The most prominently documented method proceeds via a two-step sequence: first, the synthesis of a 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole intermediate, followed by a tandem dehydration and iodination reaction to yield the final aromatic product.[1][2]

A logical diagram of the synthetic approach is presented below.

Caption: Overview of the two-step synthesis pathway.

Experimental Protocols

The following protocols are adapted from the work of Waldo, Mehta, and Larock (2008).[1][2]

Step 1: General Procedure for the Preparation of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles

This initial step involves the cyclocondensation of a 2-alkyn-1-one with acetylhydrazine.

Materials:

-

Substituted 2-alkyn-1-one (1.0 mmol)

-

Acetylhydrazine (2.0 mmol, 148.2 mg)

-

Toluene (5 mL)

Procedure:

-

Combine the 2-alkyn-1-one (1.0 mmol) and acetylhydrazine (2.0 mmol) in toluene (5 mL) in a suitable reaction flask.[2]

-

Heat the reaction mixture to 80 °C with stirring.[2]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel to afford the 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole.

Step 2: General Procedure for Dehydration/Iodination to form 1-Acyl-4-iodo-1H-pyrazoles

This step converts the non-aromatic dihydropyrazole intermediate into the final iodinated pyrazole product using iodine monochloride.

Materials:

-

1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazole (0.25 mmol)

-

Iodine monochloride (ICl, 3.0 equivalents)

-

Lithium carbonate (Li₂CO₃, 2.0 equivalents)

-

Dichloromethane (CH₂Cl₂) (2.5 mL)

Procedure:

-

To a solution of the 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole (0.25 mmol) in dichloromethane (2.5 mL), add lithium carbonate (2.0 eq).[1][3]

-

To this stirred suspension, add iodine monochloride (3.0 eq).[1][3]

-

Stir the reaction mixture at room temperature. The use of Li₂CO₃ is crucial to neutralize the HCl formed during the reaction, which improves product selectivity.[1]

-

Monitor the reaction progress by TLC. Reaction times may vary depending on the substrate; electron-rich and sterically hindered substrates may require longer times.[1]

-

Upon completion, quench the reaction (e.g., with a saturated aqueous solution of sodium thiosulfate).

-

Extract the mixture with dichloromethane.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the final 1-acyl-4-iodo-1H-pyrazole.[3]

The general experimental workflow is visualized in the diagram below.

Caption: Experimental workflow for the ICl-mediated iodination.

Quantitative Data Summary

The described methodology is effective for a range of substrates bearing aryl and alkyl substituents. The yields for the second step (dehydration/iodination) are generally good to excellent.[1][2]

| Entry | R¹ Substituent | R² Substituent | Product | Yield (%) |

| 1 | Phenyl (Ph) | Phenyl (Ph) | 1-Acetyl-4-iodo-3,5-diphenyl-1H-pyrazole | 95 |

| 2 | 4-MeO-Ph | Phenyl (Ph) | 1-Acetyl-3-(4-methoxyphenyl)-4-iodo-5-phenyl-1H-pyrazole | 90 |

| 3 | 4-Cl-Ph | Phenyl (Ph) | 1-Acetyl-3-(4-chlorophenyl)-4-iodo-5-phenyl-1H-pyrazole | 94 |

| 4 | 2-Thienyl | Phenyl (Ph) | 1-Acetyl-4-iodo-5-phenyl-3-(thiophen-2-yl)-1H-pyrazole | 84 |

| 5 | Phenyl (Ph) | Methyl (Me) | 1-Acetyl-4-iodo-5-methyl-3-phenyl-1H-pyrazole | 88 |

| 6 | Phenyl (Ph) | n-Butyl (n-Bu) | 1-Acetyl-5-butyl-4-iodo-3-phenyl-1H-pyrazole | 86 |

| 7 | Cyclohexyl | Phenyl (Ph) | 1-Acetyl-3-cyclohexyl-4-iodo-5-phenyl-1H-pyrazole | 85 |

Table adapted from J. Org. Chem. 2008, 73, 6666-6670.[1][2]

Alternative Iodination Reagents

While the ICl-induced dehydration/iodination is highly effective for this specific substrate class, other methods for the C-4 iodination of pyrazole rings exist for different substrates. These include:

-

Ceric Ammonium Nitrate (CAN) and Iodine: This system is highly regioselective for the C-4 position on 1-aryl-3-CF₃-1H-pyrazoles.[4][5][6]

-

n-Butyllithium and Iodine: This method typically results in exclusive iodination at the C-5 position by trapping an in-situ generated lithium pyrazolide.[3][4]

-

Hydrogen Peroxide and Iodine: An environmentally friendly protocol that uses water as a solvent, with the only byproduct being water.[3]

The choice of iodinating agent is highly dependent on the substitution pattern of the pyrazole ring and the desired regioselectivity.[7] For N-acylpyrazoles, acidic conditions can lead to deacylation, a side reaction that is mitigated in the featured protocol by the addition of lithium carbonate.[7]

References

- 1. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]

- 2. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

The Acetyl Group as a Modulator of Pyrazole Reactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry and materials science due to their wide array of biological activities and synthetic versatility. The functionalization of the pyrazole nucleus is a key strategy for modulating its physicochemical properties and, consequently, its reactivity and biological function. Among the various substituents, the acetyl group (CH₃CO) plays a pivotal role. Its introduction onto the pyrazole ring, either at a nitrogen (N-acetyl) or a carbon (C-acetyl) atom, significantly alters the electronic and steric landscape of the molecule. This guide provides a comprehensive overview of the role of the acetyl group in pyrazole reactivity, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The Influence of the Acetyl Group on the Pyrazole Ring

The acetyl group is a moderately electron-withdrawing group due to the electronegativity of the oxygen atom and the resonance stabilization of the carbonyl group. This electronic effect is fundamental to understanding its influence on the pyrazole ring's reactivity.

Electronic Effects

When attached to the pyrazole ring, the acetyl group withdraws electron density, a phenomenon known as a negative inductive (-I) and negative resonance (-R) effect. This has several important consequences:

-

Deactivation towards Electrophilic Aromatic Substitution: The pyrazole ring is inherently an electron-rich aromatic system, making it susceptible to electrophilic attack, primarily at the C4 position.[1][2] The electron-withdrawing nature of the acetyl group reduces the electron density of the ring, thereby deactivating it towards electrophilic substitution.[3][4] Reactions with electrophiles will consequently require harsher conditions compared to unsubstituted pyrazole.

-

Acidity of N-H Proton: For N-unsubstituted C-acetylpyrazoles, the electron-withdrawing acetyl group increases the acidity of the N1 proton, making it more susceptible to deprotonation by a base.[5]

-

Nucleophilicity of Ring Nitrogens: In N-acetylpyrazoles, the lone pair of the N1 nitrogen is delocalized into the acetyl carbonyl group, significantly reducing its nucleophilicity and basicity.[6]

Steric Effects

The acetyl group is bulkier than a hydrogen atom, and its presence can sterically hinder the approach of reagents to adjacent positions on the pyrazole ring, thereby influencing the regioselectivity of certain reactions.

Reactivity of Acetylpyrazoles

The presence of an acetyl group not only modifies the reactivity of the pyrazole ring but also serves as a versatile synthetic handle for further molecular elaborations.

Electrophilic Aromatic Substitution

As a deactivating group, the acetyl group directs incoming electrophiles to specific positions. In N-substituted C-acetylpyrazoles, electrophilic substitution is generally directed to the available C4 position.[7] Common electrophilic substitution reactions include:

-

Nitration: Introduction of a nitro group (NO₂), typically using a mixture of nitric acid and sulfuric acid.

-

Halogenation: Introduction of a halogen (e.g., Br, Cl), often with a Lewis acid catalyst.

-

Sulfonation: Introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid.

Nucleophilic Substitution

The pyrazole ring itself is generally not susceptible to nucleophilic aromatic substitution. However, the presence of strong electron-withdrawing groups, like the acetyl group, combined with a suitable leaving group on the ring, can facilitate such reactions, although this is less common.

More prevalent are nucleophilic acyl substitution reactions where the acetyl group itself is the electrophilic center.[8][9][10]

Reactions at the Acetyl Group

The carbonyl and methyl moieties of the acetyl group are reactive sites for a variety of transformations:

-

Condensation Reactions: The α-methyl group is acidic and can be deprotonated to form an enolate, which can then participate in aldol-type condensation reactions with aldehydes and ketones.[11][12][13]

-

Oxidation: The acetyl group can be oxidized to a carboxylic acid group, for instance, using strong oxidizing agents.[14]

-

Reduction: The carbonyl group can be reduced to a secondary alcohol or completely to an ethyl group using appropriate reducing agents.

-

Formation of Heterocycles: The acetyl group is a key precursor for the synthesis of fused heterocyclic systems, such as pyrazolopyridines, by reaction with bifunctional reagents.

Data on the Impact of Acetyl and Other Electron-Withdrawing Groups

While kinetic data on the reactivity of acetylpyrazoles is sparse in readily available literature, the impact of electron-withdrawing groups, including the acetyl group, is well-documented in the context of biological activity. The following table summarizes data illustrating how such groups modulate the biological potency of pyrazole derivatives.

| Compound Type | Substituent(s) | Biological Target/Activity | Quantitative Data | Reference(s) |

| Pyrazoline Derivative | N1-acetyl group in combination with polar substituents | Monoamine Oxidase (MAO) Inhibition | Appears to stabilize FAD bonding and improve efficacy | [3] |

| Dimethoxyphenyl on pyrazole ring vs. Hydroxyphenyl | MAO Inhibition | IC₅₀ = 1.0 x 10⁻⁷ M vs. IC₅₀ = 8.8 x 10⁻⁹ M | [3] | |

| Benzofuran pyrazole | Nitro and bromo groups (electron-withdrawing) | Antinociceptive (Pain inhibition) | 60% pain inhibition | [3] |

| Benzofuran pyrazole | Carbaldehyde group | Antinociceptive (Pain inhibition) | 35-50% pain inhibition | [3] |

| Phenyl ring on pyrazole template | Chloro and trifluoromethyl groups (electron-withdrawing) | Anti-inflammatory | ED₅₀ = 0.92 mmol/kg; IC₅₀ = 32.11 µM (for Chloro) | [3] |

Experimental Protocols

Protocol 1: Synthesis of 1-Acetyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole

This protocol describes the synthesis of an N-acetylated pyrazoline from a chalcone, which is a common method.[15][16]

Materials:

-

Chalcone (1,3-diphenyl-2-propen-1-one)

-

Hydrazine hydrate (NH₂NH₂·H₂O)

-

Acetic anhydride ((CH₃CO)₂O)

-

Fly-ash:H₂SO₄ catalyst (or another suitable acid catalyst)

-

Dichloromethane

-

Benzene-hexane mixture for recrystallization

Procedure:

-

In a 50 mL beaker, combine equimolar quantities of the chalcone (e.g., 2 mmol) and hydrazine hydrate (2 mmol).

-

Add acetic anhydride (e.g., 1 mmol) and a catalytic amount of fly-ash:H₂SO₄ (e.g., 0.4 g).

-

Subject the mixture to microwave irradiation for 4-6 minutes at 550 watts.

-

After irradiation, allow the reaction mixture to cool to room temperature.

-

Extract the organic layer with dichloromethane.

-

Evaporate the solvent to obtain the solid product.

-

Recrystallize the crude product from a benzene-hexane mixture to yield the pure 1-acetyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole.

Protocol 2: Friedel-Crafts Acylation of 1-Phenylpyrazole

This protocol outlines the C-acylation of an N-substituted pyrazole.[7][17][18]

Materials:

-

1-Phenylpyrazole

-

Acetyl chloride (CH₃COCl)

-

Anhydrous aluminum chloride (AlCl₃)

-

Methylene chloride (CH₂Cl₂)

-

Ice

-

Concentrated HCl

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a 100 mL round-bottom flask equipped with an addition funnel and a reflux condenser, place anhydrous aluminum chloride (1.1 equivalents) and 15 mL of methylene chloride.

-

Cool the mixture to 0°C in an ice/water bath.

-

Add a solution of acetyl chloride (1.1 equivalents) in 10 mL of methylene chloride dropwise to the cooled mixture over 10 minutes.

-

Following this, add a solution of 1-phenylpyrazole (1.0 equivalent) in 10 mL of methylene chloride dropwise, maintaining the temperature at 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 15 minutes.

-

Carefully pour the reaction mixture into a beaker containing approximately 25 g of ice and 15 mL of concentrated HCl.

-

Transfer the mixture to a separatory funnel and collect the organic layer.

-

Extract the aqueous layer with 20 mL of methylene chloride.

-

Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to obtain the crude 4-acetyl-1-phenylpyrazole.

-

The product can be further purified by distillation or chromatography.

Visualizations

Electrophilic Aromatic Substitution on C4-Acetyl-1-phenylpyrazole

Caption: General mechanism of electrophilic aromatic substitution on an acetylated pyrazole.

Experimental Workflow for Synthesis of Acetylpyrazole

Caption: A typical experimental workflow for the synthesis and subsequent functionalization of an acetylpyrazole.

Directing Effects of the Acetyl Group

Caption: Illustrating the deactivating and C4-directing effect of an acetyl group in electrophilic substitution.

References

- 1. benchchem.com [benchchem.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. benchchem.com [benchchem.com]

- 7. Preparation and properties of some pyrazolyl ketones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 14. globalresearchonline.net [globalresearchonline.net]

- 15. Solvent-Free Synthesis of Some1-Acetyl Pyrazoles -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 16. researchgate.net [researchgate.net]

- 17. websites.umich.edu [websites.umich.edu]

- 18. Friedel–Crafts Acylation [sigmaaldrich.com]

The Pyrazole Scaffold: A Versatile Nucleus in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pursuit of novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic compounds playing a pivotal role in the design and development of new drugs. Among these, the pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a "privileged scaffold." Its unique structural features and synthetic accessibility have made it a versatile framework for the creation of a multitude of biologically active molecules. This technical guide provides a comprehensive overview of the discovery of novel pyrazole-based scaffolds, detailing their synthesis, biological evaluation, and mechanisms of action in key signaling pathways.

The Significance of the Pyrazole Core

The pyrazole ring system is a key pharmacophore in numerous FDA-approved drugs, demonstrating its therapeutic relevance across a wide range of diseases.[1] Notable examples include the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and the phosphodiesterase inhibitor sildenafil.[1] The broad spectrum of pharmacological activities associated with pyrazole derivatives encompasses anti-inflammatory, anticancer, antimicrobial, antifungal, antioxidant, antiviral, and neuroprotective effects.[2][3] This versatility stems from the pyrazole ring's ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Synthesis of Novel Pyrazole Derivatives

The construction of the pyrazole core and its subsequent functionalization are critical steps in the drug discovery process. Various synthetic strategies have been developed to create diverse libraries of pyrazole-based compounds.

General Synthesis of 3,5-Diarylpyrazoles

A common and effective method for the synthesis of 3,5-diarylpyrazole derivatives involves the condensation of a chalcone with a hydrazine derivative.[4]

Experimental Protocol:

-

Chalcone Synthesis (Claisen-Schmidt Condensation):

-

An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent (e.g., ethanol).

-

The reaction mixture is typically stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The resulting chalcone is then isolated by filtration or extraction.

-

-

Pyrazole Formation:

-

The synthesized chalcone is refluxed with hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) in a suitable solvent, such as glacial acetic acid or ethanol.[5][6]

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated pyrazole product is collected by filtration, washed, and purified, typically by recrystallization.

-

Biological Evaluation of Pyrazole-Based Scaffolds

A critical aspect of drug discovery is the rigorous biological evaluation of newly synthesized compounds to determine their therapeutic potential. This involves a battery of in vitro and in vivo assays to assess their activity, selectivity, and cytotoxicity.

Anti-inflammatory Activity: In Vitro COX Inhibition Assay

Many pyrazole derivatives exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[7] A fluorometric assay is a common method to determine the inhibitory potency of these compounds.

Experimental Protocol (Fluorometric): [8]

-

Reagent Preparation:

-

Prepare a COX assay buffer, a solution of a fluorogenic probe, a cofactor solution, and a solution of arachidonic acid (substrate).

-

Dissolve the test pyrazole compounds and a reference inhibitor (e.g., celecoxib) in a suitable solvent like DMSO to create stock solutions. Prepare serial dilutions of these stocks.

-

Dilute purified COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the assay buffer, cofactor solution, fluorogenic probe, and the test compound or vehicle control.

-

Add the diluted COX-1 or COX-2 enzyme to initiate the reaction.

-

Incubate the plate at a controlled temperature (e.g., 37°C).

-

Add arachidonic acid to all wells to start the enzymatic reaction.

-

Measure the fluorescence intensity over time using a fluorescence microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

-

Anticancer Activity: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of potential anticancer agents on cancer cell lines.[1][9][10]

-

Cell Culture and Seeding:

-

Culture the desired cancer cell line in an appropriate medium until they reach the exponential growth phase.

-

Harvest the cells and adjust the cell concentration.

-

Seed the cells into a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test pyrazole compounds in the culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add the MTT labeling reagent to each well and incubate for an additional 4 hours in a humidified atmosphere.

-

Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-